Pentafluoroethyloxy-acetic acid methyl ester Pentafluoroethyloxy-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1301738-84-0
VCID: VC11724928
InChI: InChI=1S/C5H5F5O3/c1-12-3(11)2-13-5(9,10)4(6,7)8/h2H2,1H3
SMILES: COC(=O)COC(C(F)(F)F)(F)F
Molecular Formula: C5H5F5O3
Molecular Weight: 208.08 g/mol

Pentafluoroethyloxy-acetic acid methyl ester

CAS No.: 1301738-84-0

Cat. No.: VC11724928

Molecular Formula: C5H5F5O3

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

Pentafluoroethyloxy-acetic acid methyl ester - 1301738-84-0

Specification

CAS No. 1301738-84-0
Molecular Formula C5H5F5O3
Molecular Weight 208.08 g/mol
IUPAC Name methyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate
Standard InChI InChI=1S/C5H5F5O3/c1-12-3(11)2-13-5(9,10)4(6,7)8/h2H2,1H3
Standard InChI Key RADRISBVABNADR-UHFFFAOYSA-N
SMILES COC(=O)COC(C(F)(F)F)(F)F
Canonical SMILES COC(=O)COC(C(F)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The molecular formula of pentafluoroethyloxy-acetic acid methyl ester is C₅H₅F₅O₃, derived from the acetic acid methyl ester (C₃H₆O₂) modified by a pentafluoroethyloxy (-OC₂F₅) substituent. The IUPAC name is methyl 2-(pentafluoroethoxy)acetate, reflecting the substitution pattern where the pentafluoroethoxy group is bonded to the alpha-carbon of the acetic acid moiety .

Structural Features

  • Ester group: The methyl ester (COOCH₃) provides typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions.

  • Pentafluoroethyloxy group: The -OC₂F₅ group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which influences the compound’s stability, solubility, and reactivity. The trifluoromethyl (CF₃) and adjacent CF₂ groups create a sterically bulky environment .

Table 1: Key Structural and Computational Data

PropertyValueSource
Molecular formulaC₅H₅F₅O₃Calculated
Molecular weight232.09 g/molCalculated
IUPAC nameMethyl 2-(pentafluoroethoxy)acetateNomenclature
SMILES notationCOC(=O)COC(F)(F)C(F)(F)FDerived

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via esterification or alkylation strategies:

  • Esterification of pentafluoroethoxyacetic acid: Reacting pentafluoroethoxyacetic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester .
    CF₃CF₂OCH₂COOH + CH₃OHH⁺CF₃CF₂OCH₂COOCH₃ + H₂O\text{CF₃CF₂OCH₂COOH + CH₃OH} \xrightarrow{\text{H⁺}} \text{CF₃CF₂OCH₂COOCH₃ + H₂O}

  • Mitsunobu reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, pentafluoroethanol can couple with methyl glycolate under mild conditions .

Optimization and Scale-Up

Microwave-assisted synthesis, as demonstrated for analogous indole esters, could enhance reaction efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80% . Scaling such methods would require addressing the solubility of fluorinated intermediates, potentially using polar aprotic solvents like DMF or THF .

Physical and Chemical Properties

Thermochemical Data

While experimental data for this specific ester is scarce, comparisons to methyl trifluoroacetate (boiling point: 40–43°C) and methyl acetate (boiling point: 57°C) suggest a boiling point range of 85–95°C due to increased molecular weight and fluorine-induced dipole interactions .

Table 2: Estimated Physical Properties

PropertyValueBasis for Estimation
Boiling point85–95°CAnalogous fluorinated esters
Density1.45–1.55 g/cm³Fluorine content
Solubility in waterLow (≤1 g/L)Hydrophobic CF groups

Reactivity

  • Hydrolysis: The ester hydrolyzes in aqueous acidic or basic media to form pentafluoroethoxyacetic acid and methanol.

  • Nucleophilic substitution: The electron-deficient alpha-carbon may undergo reactions with amines or thiols, though steric hindrance from the CF₂ groups could limit accessibility .

Applications

Industrial Uses

  • Pharmaceutical intermediates: Fluorinated esters are pivotal in synthesizing protease inhibitors or anti-inflammatory agents due to their metabolic stability .

  • Agrochemicals: The compound’s lipophilicity enhances the penetration of active ingredients in herbicides .

Specialty Chemistry

  • Polymer modification: Incorporation into polymers improves resistance to solvents and thermal degradation.

  • Co-additives in coatings: Enhances surface properties in fluoropolymer coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator